molecular formula C13H10N2 B14128121 1-(naphthalen-1-yl)-1H-imidazole

1-(naphthalen-1-yl)-1H-imidazole

Cat. No.: B14128121
M. Wt: 194.23 g/mol
InChI Key: PSZSCCJAIZGKSE-UHFFFAOYSA-N
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Description

1-(Naphthalen-1-yl)-1H-imidazole is an organic compound that features a naphthalene ring fused to an imidazole ring

Preparation Methods

The synthesis of 1-(naphthalen-1-yl)-1H-imidazole typically involves the reaction of naphthalene derivatives with imidazole under specific conditions. One common method involves the use of naphthylamine and glyoxal in the presence of ammonium acetate, which facilitates the formation of the imidazole ring. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures to ensure complete conversion.

Industrial production methods may involve the use of more scalable processes, such as continuous flow reactors, to optimize yield and purity. These methods often require precise control of reaction parameters, including temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

1-(Naphthalen-1-yl)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of naphthalene-1,2-dione derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced imidazole derivatives.

    Substitution: Electrophilic substitution reactions are common, where the naphthalene ring can be functionalized using reagents such as halogens or sulfonyl chlorides. These reactions typically occur under acidic or basic conditions, depending on the desired product.

The major products formed from these reactions include various substituted naphthalene and imidazole derivatives, which can be further utilized in different applications.

Scientific Research Applications

1-(Naphthalen-1-yl)-1H-imidazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: This compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. It is also used in the development of bioactive molecules for pharmaceutical research.

    Medicine: Research has shown that derivatives of this compound exhibit promising activity against certain types of cancer cells, making it a candidate for anticancer drug development.

    Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(naphthalen-1-yl)-1H-imidazole involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to DNA or proteins. The exact mechanism can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

1-(Naphthalen-1-yl)-1H-imidazole can be compared with other similar compounds, such as:

    1-(Naphthalen-2-yl)-1H-imidazole: This compound has a similar structure but with the naphthalene ring attached at a different position. It may exhibit different chemical and biological properties due to this structural variation.

    1-(Phenyl)-1H-imidazole: This compound features a phenyl ring instead of a naphthalene ring. It is often used in similar applications but may have different reactivity and potency.

    1-(Naphthalen-1-yl)-2-methyl-1H-imidazole: The addition of a methyl group can significantly alter the compound’s properties, making it more or less effective in certain applications.

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties that can be leveraged in various research and industrial applications.

Properties

Molecular Formula

C13H10N2

Molecular Weight

194.23 g/mol

IUPAC Name

1-naphthalen-1-ylimidazole

InChI

InChI=1S/C13H10N2/c1-2-6-12-11(4-1)5-3-7-13(12)15-9-8-14-10-15/h1-10H

InChI Key

PSZSCCJAIZGKSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N3C=CN=C3

Origin of Product

United States

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